![molecular formula C7H4BrNS B1341622 5-Bromobenzo[c]isothiazole CAS No. 20712-07-6](/img/structure/B1341622.png)

5-Bromobenzo[c]isothiazole

Vue d'ensemble

Description

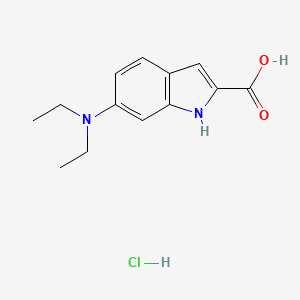

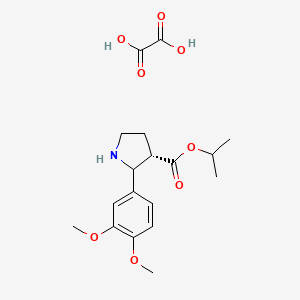

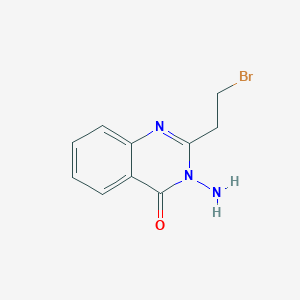

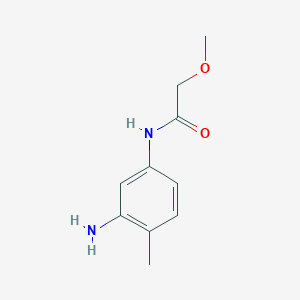

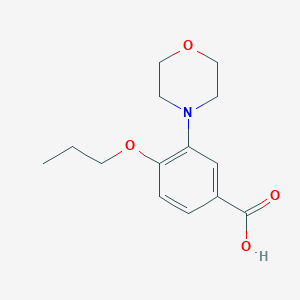

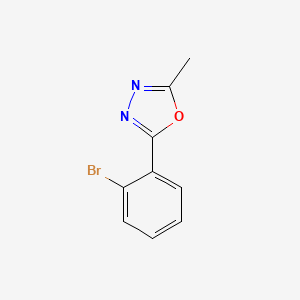

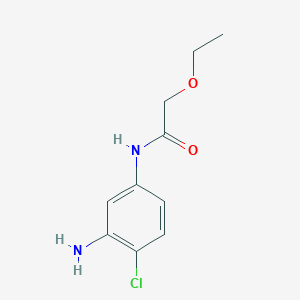

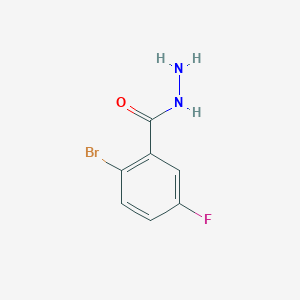

5-Bromobenzo[c]isothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

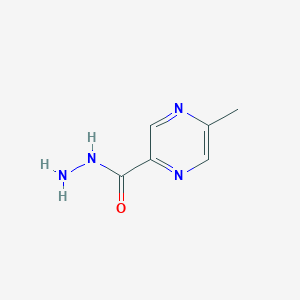

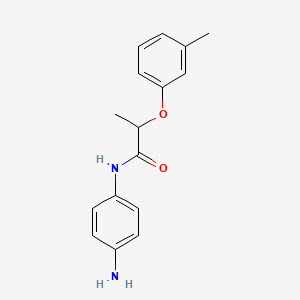

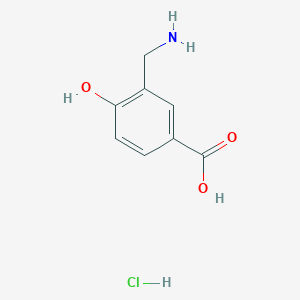

Synthesis and Chemical Properties

5-Bromobenzo[c]isothiazole is utilized in the synthesis of functionally substituted derivatives containing heterocycles such as isoxazole and isothiazole. These compounds are achieved through reactions involving esters of nicotinic and isonicotinic acids with hydroxybenzaldehydes, leading to the formation of azomethines and subsequent reduction to give amines. Acylation of these amines with arylisoxazole- and dichloroisothiazolecarbonyl chlorides produces esters and amides featuring isoxazole and isothiazole residues, highlighting its importance in creating compounds with potential biological activities (Kazak et al., 2021).

Antimicrobial and Biological Activities

Research into the biological activities of compounds derived from this compound includes the investigation of their antimicrobial properties. For instance, derivatives synthesized for antimicrobial activities show varying degrees of effectiveness against different bacterial species and the Leishmania major species, suggesting potential applications in combating infections and parasitic diseases (Ustabaş et al., 2020).

Novel Synthetic Routes and Catalysis

The compound also plays a role in innovative synthetic methodologies, including the CuBr2-catalyzed annulation for synthesizing benzo[d]isoselenazole and benzo[d]isothiazole. This method demonstrates good substrate scope and functional group tolerance, offering a new approach for synthesizing axially chiral aromatic molecules through further transformations (Wang et al., 2023).

Anticancer Research

Further highlighting its relevance in scientific research, this compound derivatives have been evaluated for anticancer activities. Synthesis of new benzothiazole acylhydrazones as anticancer agents exemplifies the ongoing exploration into the therapeutic potential of these compounds. Such studies aim to discover novel anticancer drugs by examining the cytotoxic activities of benzothiazole derivatives against various cancer cell lines, demonstrating the broad spectrum of biological activity associated with these compounds (Osmaniye et al., 2018).

Mécanisme D'action

Target of Action

5-Bromobenzo[c]isothiazole is a derivative of the isothiazole class of compounds . Isothiazoles are known to interact with a wide range of biological targets due to the unique properties of the two electronegative heteroatoms in a 1,2-relationship . .

Mode of Action

Isothiazoles, in general, are known to undergo a wide range of selective transformations involving the isothiazole heterocycle . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the biological system.

Biochemical Pathways

Isothiazoles are known to have high biological activity and can be used as effective new drugs and plant protection chemicals . This suggests that this compound may affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy . This suggests that this compound may have similar effects.

Action Environment

It is known that the chemical properties of isothiazoles can be influenced by environmental conditions , suggesting that similar factors may also influence the action of this compound.

Safety and Hazards

Orientations Futures

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . This opens up new possibilities for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry .

Analyse Biochimique

Biochemical Properties

5-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . These interactions are facilitated by the delocalization of π-electrons in the thiazole ring, which enhances its reactivity. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting cellular proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition . This inhibition can disrupt metabolic pathways and cellular processes. Furthermore, this compound may activate or repress gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological activity is detected .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may utilize organic anion transporters or multidrug resistance proteins to enter and exit cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration . The localization of this compound can determine its biological effects and therapeutic potential .

Propriétés

IUPAC Name |

5-bromo-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRILMBPXSZJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590263 | |

| Record name | 5-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20712-07-6 | |

| Record name | 5-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)